Positional Isomer Differentiation: 4-Phenyl vs. 3-Phenyl Pyrazole Substitution Controls Target Engagement Topology
The target compound bears a phenyl substituent at the 4-position of the pyrazole ring. Its closest positional isomer, 1-(1,1-dioxidotetrahydrothien-3-yl)-3-phenyl-1H-pyrazol-5-amine (CAS 926207-78-5), places the identical phenyl group at the 3-position. In 5-aminopyrazole-based kinase inhibitor design, the 4-aryl substituent occupies a distinct hydrophobic back pocket, whereas 3-aryl substitution directs the phenyl group toward the solvent-exposed hinge region, yielding different target selectivity profiles [1]. The 4-phenyl substitution pattern of the target compound is consistent with scaffolds optimized for FLT3 and related Type III receptor tyrosine kinase inhibition, where the 4-aryl group is essential for potency [1][2].
| Evidence Dimension | Pyrazole substitution pattern (phenyl position) |
|---|---|
| Target Compound Data | 4-Phenyl substitution (CAS 318958-88-2); molecular formula C13H15N3O2S; MW 277.34 |
| Comparator Or Baseline | 3-Phenyl substitution (CAS 926207-78-5); molecular formula C13H15N3O2S; MW 277.34 |
| Quantified Difference | Identical molecular formula and mass; structural isomerism alters spatial orientation of the phenyl pharmacophore by approximately 120° relative to the pyrazole N1-thiolane bond |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES (NC1=C(C=NN1C1CCS(=O)(=O)C1)C1=CC=CC=C1 vs. NC1=CC(=NN1C1CCS(=O)(=O)C1)C1=CC=CC=C1) |
Why This Matters
For procurement decisions in structure-activity relationship (SAR) studies, the 4-phenyl substitution pattern is pharmacophorically non-interchangeable with the 3-phenyl isomer; selecting the incorrect isomer would redirect the phenyl group to a different vector and likely abolish target engagement for targets requiring 4-aryl occupancy.
- [1] Kryl'skii, D. V., Shikhaliev, Kh. S., & Chuvashlev, A. S. Three-Component Condensations with 5-Amino-4-phenylpyrazole. Russian Journal of Organic Chemistry, 2010, 46(3), 410–416. DOI: 10.1134/S107042801003019X. View Source
- [2] El-Deeb, I. M. & Lee, S. H. Design and synthesis of new potent anticancer pyrazoles with high FLT3 kinase inhibitory selectivity. Bioorganic & Medicinal Chemistry, 2010, 18(11), 3861–3873. DOI: 10.1016/j.bmc.2010.04.033. View Source
